Methyl N-Succinimidyl Adipate

概要

説明

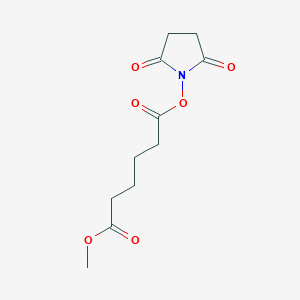

Methyl N-Succinimidyl Adipate is a chemical compound with the molecular formula C₁₁H₁₅NO₆ and a molecular weight of 257.24 g/mol . It is a biochemical reagent commonly used in organic synthesis and as a crosslinking agent in various scientific research applications . The compound is characterized by its ability to react with amino groups, making it useful in the modification of proteins and other biomolecules .

準備方法

Synthetic Routes and Reaction Conditions: Methyl N-Succinimidyl Adipate can be synthesized through two primary methods :

Method 1: Dissolving sodium methanesulfonate in nitric acid and catalyzing the reaction with potassium cyanide.

Method 2: Condensing methyl methanesulfonate with methyl acrylate.

Industrial Production Methods: The industrial production of this compound typically involves the second method due to its higher yield and efficiency . The reaction is carried out under controlled conditions to ensure the purity and stability of the final product.

化学反応の分析

Reactions with Amines

Methyl N-Succinimidyl Adipate reacts with primary amine groups to form stable amide bonds. This reaction is a type of N-hydroxysuccinimide (NHS) coupling, widely used to conjugate molecules in biological research .

General Reaction Scheme: Where R-NH2 represents an amine-containing compound.

Example: Conjugation of Luciferase

this compound can convert amine groups on surfaces to carboxyl groups .

Reaction Conditions:

- The reaction typically occurs in a buffer at a pH between 7 and 9 .

- The reaction is usually performed at room temperature or 4°C .

- The reaction time can vary from 30 minutes to several hours or overnight .

Factors Influencing the Reaction:

- pH: Higher pH promotes the deprotonation of the amine group, making it more nucleophilic and reactive .

- Solvent: Aqueous buffers are commonly used, but organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be added to improve the solubility of hydrophobic reactants .

- Temperature: Lower temperatures can slow down the reaction but may also reduce side reactions .

- Reactant Ratio: An excess of the amine-containing compound or this compound may be used to drive the reaction to completion .

Hydrolysis

This compound can be hydrolyzed under acidic or basic conditions to yield succinimide.

Hydrolysis Reaction:

Use as a Cross-linking Reagent

The sulfonyl groups attached to the succinimidyl rings of NHS-esters result in a cross-linker that is water-soluble, membrane-impermeable, and nonreactive with .

科学的研究の応用

Bioconjugation

Overview : MNSA is widely used for the covalent attachment of biomolecules such as proteins, peptides, and nucleic acids. Its unique structure allows it to react with amine groups on target molecules, facilitating the formation of stable conjugates.

Applications :

- Protein Modification : MNSA can be employed to modify proteins for various purposes, including improving solubility and stability. This is particularly useful in therapeutic proteins where enhanced pharmacokinetics are desired .

- Antibody-Drug Conjugates (ADCs) : MNSA is instrumental in the development of ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies, targeting cancer cells more effectively while minimizing side effects .

Vaccine Development

Overview : The use of MNSA in vaccine formulation has gained traction due to its ability to create glycoconjugate vaccines that stimulate robust immune responses.

Case Studies :

- Glycoconjugate Vaccines : Research has shown that MNSA can be utilized in synthesizing glycoconjugate vaccines. For instance, studies have demonstrated its effectiveness in conjugating polysaccharides to proteins, enhancing immunogenicity against pathogens like Streptococcus pneumoniae and Haemophilus influenzae .

- Adjuvant Properties : In addition to its role as a crosslinker, MNSA has been explored for its potential adjuvant properties, which can further enhance vaccine efficacy .

Drug Delivery Systems

Overview : MNSA's ability to form stable linkages makes it suitable for creating drug delivery systems that improve the therapeutic index of drugs.

Applications :

- Controlled Release Formulations : By conjugating drugs to carriers using MNSA, researchers have developed systems that allow for controlled release profiles, reducing the frequency of dosing and improving patient compliance .

- Targeted Delivery : MNSA enables the design of targeted delivery systems that can selectively release drugs at specific sites within the body, such as tumor tissues, thereby increasing drug concentration at the desired location while minimizing systemic exposure .

Cross-Linking Studies

Overview : MNSA serves as a valuable tool in cross-linking studies that aim to elucidate protein-protein interactions and cellular structures.

Applications :

- Protein Interaction Analysis : Utilizing MNSA in cross-linking experiments helps identify near-neighbor relationships among proteins and their ligands. This is crucial for understanding complex biological processes such as signal transduction and enzyme activity .

- Structural Biology : In structural biology research, MNSA aids in determining the three-dimensional structures of proteins by stabilizing transient interactions during analysis techniques like X-ray crystallography and NMR spectroscopy .

Case Studies Summary Table

作用機序

The mechanism of action of Methyl N-Succinimidyl Adipate involves its ability to react with amino groups to form stable amide bonds . This reaction is facilitated by the presence of the succinimidyl ester group, which is highly reactive towards nucleophiles such as primary amines . The formation of these amide bonds is crucial for the modification of proteins and other biomolecules, enabling their use in various applications .

類似化合物との比較

N-Succinimidyl 3-(2-pyridyldithio)propionate: Another crosslinking reagent with similar reactivity towards amino groups.

N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate: Used for similar applications in protein modification and bioconjugation.

Uniqueness: Methyl N-Succinimidyl Adipate is unique due to its specific reactivity and stability, making it particularly suitable for applications requiring strong and stable amide bonds . Its ability to form these bonds under mild conditions sets it apart from other crosslinking reagents .

生物活性

Methyl N-succinimidyl adipate (MSA) is a chemical compound widely utilized in biochemical research, particularly in the context of protein modification and conjugation. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

This compound is an active ester that facilitates the conjugation of biomolecules. Its structure includes a succinimidyl group that reacts with primary amines, making it a valuable tool for creating stable linkages between proteins and other molecules. This property is crucial in various applications, including vaccine development and the creation of targeted drug delivery systems.

The primary biological activity of MSA involves its ability to form covalent bonds with amine-containing compounds. When MSA interacts with primary amines on proteins or peptides, it forms stable amide bonds, which can be utilized for various biochemical applications:

- Protein Modification : MSA is often used to modify proteins for enhanced stability or altered functionality.

- Conjugation in Glycoconjugate Vaccines : It plays a significant role in linking carbohydrate haptens to carrier proteins, which is essential for developing effective vaccines against infectious diseases .

Applications

- Vaccine Development : MSA is instrumental in creating glycoconjugate vaccines by facilitating the attachment of polysaccharides to protein carriers. This method enhances immunogenicity and efficacy .

- Bioconjugation : The compound is widely used in bioconjugation techniques to label proteins with fluorescent tags or other functional groups, enabling the study of protein interactions and dynamics .

- Cell Surface Modification : MSA can be employed to modify cell surfaces for various applications, including enhancing cell adhesion in tissue engineering .

Case Study 1: Protein Conjugation

A study demonstrated that MSA was used to conjugate proteins to surfaces for biosensor applications. The orientation and density of protein attachment were found to significantly influence the sensor's performance. The study highlighted that oriented conjugation using MSA resulted in lower nonspecific adhesion compared to nonoriented methods, leading to improved sensor specificity .

Case Study 2: Glycoconjugate Vaccines

In a research project focused on developing glycoconjugate vaccines against Clostridium difficile, MSA was utilized to link glycan epitopes to carrier proteins. The resulting conjugates exhibited enhanced binding affinities and immunogenic responses in animal models, showcasing the effectiveness of MSA in vaccine formulation .

Data Tables

| Application | Description | Outcome |

|---|---|---|

| Protein Modification | Covalent attachment of tags or functional groups using MSA | Enhanced stability and functionality |

| Glycoconjugate Vaccine | Linkage of polysaccharides to carrier proteins | Increased immunogenicity |

| Cell Surface Engineering | Modification of cell surfaces for improved adhesion | Enhanced cellular interactions |

特性

IUPAC Name |

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDXDBSWYJDHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403493 | |

| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118380-06-6 | |

| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。